N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-2-carboxamide
Description
N-[2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-2-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyridine core linked via an ethyl group to a pyridine-2-carboxamide moiety.
Properties
Molecular Formula |
C14H13N5O |
|---|---|
Molecular Weight |
267.29 g/mol |
IUPAC Name |
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H13N5O/c20-14(11-5-1-3-8-15-11)16-9-7-13-18-17-12-6-2-4-10-19(12)13/h1-6,8,10H,7,9H2,(H,16,20) |
InChI Key |
HKTHIXYBGAEJTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-2-carboxamide typically involves the following steps:
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Formation of the Triazolopyridine Core: : The triazolopyridine core can be synthesized through a cyclization reaction involving hydrazine derivatives and pyridine carboxylic acids. This reaction is often carried out under reflux conditions in the presence of a suitable catalyst .
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Introduction of the Ethyl Group: : The ethyl group is introduced through an alkylation reaction using ethyl halides. This step requires the presence of a strong base such as sodium hydride to deprotonate the nitrogen atom on the triazole ring, facilitating the nucleophilic substitution .
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Formation of the Carboxamide Group: : The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the ethylated triazolopyridine with pyridine-2-carboxylic acid chloride in the presence of a base such as triethylamine .
Chemical Reactions Analysis
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-2-carboxamide undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives with altered biological activities .
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives with different pharmacological properties .
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring. Common reagents for these reactions include alkyl halides and acyl chlorides .
Scientific Research Applications
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-2-carboxamide has several scientific research applications:
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Medicinal Chemistry: : The compound has been studied for its potential as an anticancer agent. It has shown inhibitory activity against various cancer cell lines, including A549, MCF-7, and Hela .
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Biological Research: : The compound is used in biological research to study its effects on cellular signaling pathways. It has been found to inhibit the c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and angiogenesis .
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Industrial Applications: : The compound is used in the development of new materials with unique properties. Its triazolopyridine core makes it suitable for use in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound has been found to inhibit the activity of c-Met and VEGFR-2 kinases, which play crucial roles in cancer cell proliferation and angiogenesis. By inhibiting these kinases, the compound disrupts the signaling pathways that promote cancer cell growth and survival .
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural analogs, highlighting substituents, linkers, molecular weights, and physical properties:
Key Observations
6-Methoxy (41) and 6-ethoxy (42) substituents introduce steric bulk and moderate polarity, which may affect solubility . 6-Fluoro (39 ) balances lipophilicity and electronic effects, often used to modulate metabolic stability.
Linker and Carboxamide Variations: The ethyl linker in the target compound contrasts with methyl linkers in analogs from and , which may reduce conformational flexibility . Replacement of pyridine-2-carboxamide with piperidine-carboxamide (48 ) or hexahydrocyclopenta[c]pyrrol-methanone (41–43 ) alters steric and electronic profiles, impacting target engagement.
Synthetic Accessibility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
